2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

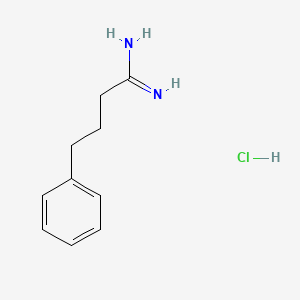

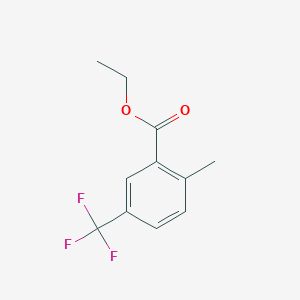

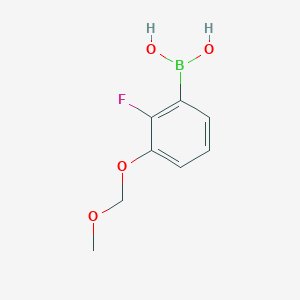

“2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid” is a chemical compound with the formula C10H13BFNO4 . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid” is represented by the formula C10H13BFNO4 . The compound is a derivative of pyridine, which is a six-membered heterocyclic compound .Chemical Reactions Analysis

The compound is involved in cross-coupling reactions. The challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a focus in this field . The topic encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely used for forming carbon-carbon bonds in organic synthesis . The reaction conditions are mild and tolerant of many functional groups, making it a versatile method for creating complex molecules. The organoboron reagent, such as 2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid, undergoes transmetalation with palladium catalysts to form biaryl compounds, which are foundational structures in pharmaceuticals and agrochemicals.

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, like those derived from this compound, are important in the development of new pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties . The electron-withdrawing fluorine atoms can significantly alter the reactivity and stability of these molecules, making them less basic and more lipophilic, which is often beneficial for drug design.

Radiolabeling for Imaging

The compound can be used to synthesize 18 F-substituted pyridines , which are valuable in positron emission tomography (PET) imaging . PET imaging is a powerful tool in medical diagnostics, and the introduction of fluorine-18 allows for the tracking of biological processes in real-time.

Agricultural Product Development

In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common strategy . The compound can serve as a precursor for the synthesis of fluorine-containing pyridines, which have been commercialized as active ingredients in agricultural products.

Organic Synthesis of Heterocycles

The compound is also useful in the synthesis of heterocyclic compounds, which are a class of organic compounds that contain a ring structure composed of at least two different elements . These structures are prevalent in many natural products and medicinal compounds.

Catalysis Research

In catalysis, such compounds are studied for their potential to act as ligands or co-catalysts in various organic transformations . Their role can be crucial in enhancing the efficiency and selectivity of catalytic processes.

Future Directions

The future directions in the field of boronic acid-based compounds involve the development of novel materials that show a longer lifetime and that can be easily recycled . These challenges are largely met by vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .

Mechanism of Action

Target of Action

Boronic acids, including pyridinylboronic acids, are known to be significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Mode of Action

Boronic acids are generally used in suzuki-miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . It involves the transmetalation of a boron compound (the boronic acid) to a metal (palladium), followed by a reductive elimination process, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions can lead to the formation of biaryl compounds, which are prevalent structures in various natural products and pharmaceuticals .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of boronic esters can influence their pharmacological properties .

Result of Action

The result of the suzuki-miyaura cross-coupling reaction is the formation of a new carbon-carbon bond, which can lead to the synthesis of various biologically active compounds .

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, the pH can strongly influence the rate of hydrolysis of boronic esters . Additionally, the reaction could be catalyzed by ethers .

properties

IUPAC Name |

[2-fluoro-6-(oxan-4-yloxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO4/c12-10-8(11(14)15)1-2-9(13-10)17-7-3-5-16-6-4-7/h1-2,7,14-15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVFTUSDJCHIGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OC2CCOCC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(tetrahydropyran-4-yloxy)pyridine-3-boronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)